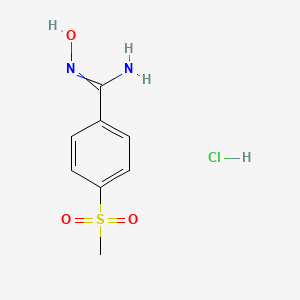![molecular formula C12H11ClFNS B11741432 [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features a combination of a chlorinated phenyl group and a fluorinated thiophene group, both attached to a central amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves a multi-step process:
Formation of the (3-Chlorophenyl)methyl intermediate: This can be achieved through the chlorination of benzyl chloride using a suitable chlorinating agent such as thionyl chloride.
Formation of the (5-Fluorothiophen-2-yl)methyl intermediate: This involves the fluorination of thiophene using a fluorinating agent like Selectfluor.
Coupling Reaction: The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the chlorinated and fluorinated groups, potentially leading to dehalogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets, potentially leading to new therapeutic agents.
Mecanismo De Acción
The mechanism of action of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
- [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- This compound
- This compound
Uniqueness: this compound stands out due to its specific combination of chlorinated and fluorinated aromatic rings, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C12H11ClFNS |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11ClFNS/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11/h1-6,15H,7-8H2 |
Clave InChI |
OMFDBIYCGHEIFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNCC2=CC=C(S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741353.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)

![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
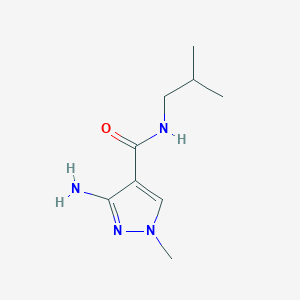
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11741381.png)
![2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741385.png)
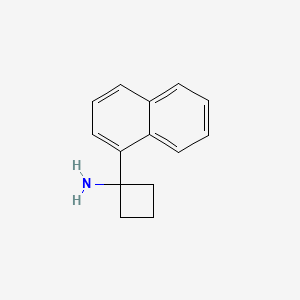
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11741411.png)
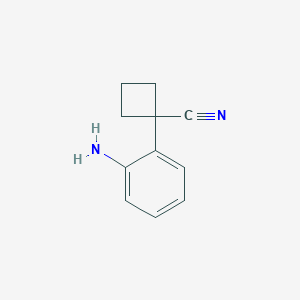
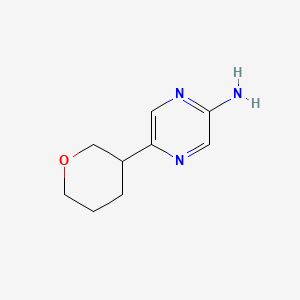
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741440.png)
